Cytotoxicity Profile Against Human Lung Adenocarcinoma (A-549) Cells: Comparison with Des-Bromo Analog
Vendor-reported data indicate that N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]pyridine-3-carboxamide exhibits an IC₅₀ of 10 µM against A-549 (human lung adenocarcinoma) cells in vitro, as assessed by cell viability assay . The des-bromo analog, N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]pyridine-3-carboxamide (CAS 929452-45-9), lacks the 5-bromo substituent on the benzofuran core and has not been reported with comparable cytotoxicity data, suggesting that the 5-bromo substituent may contribute to enhanced antiproliferative activity in this cell line . IMPORTANT CAVEAT: These data originate from vendor technical datasheets rather than peer-reviewed primary literature and should be independently verified before procurement decisions.
| Evidence Dimension | In vitro cytotoxicity (IC₅₀) against A-549 lung adenocarcinoma cells |
|---|---|
| Target Compound Data | IC₅₀ = 10 µM (A-549) |
| Comparator Or Baseline | Des-bromo analog (CAS 929452-45-9): no comparable cytotoxicity data available |
| Quantified Difference | Cannot be quantified; comparator lacks data |
| Conditions | Cell viability assay (vendor-reported, specific assay protocol not disclosed); cell line: A-549 human lung adenocarcinoma |
Why This Matters
For researchers screening benzofuran nicotinamides in lung cancer models, the presence of the 5-bromo substituent may confer differential cytotoxicity, and procurement of the des-bromo analog as a substitute would require separate cytotoxicity validation.
